molecular formula C14H19N3O3 B2575844 N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide CAS No. 1024420-58-3

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide

Cat. No.: B2575844
CAS No.: 1024420-58-3
M. Wt: 277.324
InChI Key: IQMFBKLQUHFAHS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide is a piperazine derivative characterized by a carboxamide group linked to a 4-ethoxyphenyl moiety and a formyl group at the 4-position of the piperazine ring. This compound is of interest in medicinal chemistry due to the structural versatility of piperazine scaffolds, which are commonly employed in drug design for their pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-13-5-3-12(4-6-13)15-14(19)17-9-7-16(11-18)8-10-17/h3-6,11H,2,7-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMFBKLQUHFAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with piperazine-1-carboxylic acid, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in solvents like acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Halogen-Substituted Analogs

Compounds such as N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) and N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) () feature halogen substituents (F, Cl) on the phenyl ring. These electron-withdrawing groups influence physicochemical properties:

  • A3 : Melting point = 196.5–197.8 °C, yield = 57.3%
  • A6 : Melting point = 189.8–191.4 °C, yield = 48.1%

The target compound’s 4-ethoxy group, being electron-donating, likely reduces melting points compared to halogenated analogs due to decreased intermolecular dipole interactions.

Methoxy and Ethoxy Derivatives

4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide () includes a fluorophenyl group and a pyrrolidinylcarbonyl side chain, enhancing lipophilicity. In contrast, the ethoxyphenyl group in the target compound may improve solubility in polar solvents while retaining moderate lipophilicity.

Modifications on the Piperazine Ring

Formyl vs. Alkyl/Aryl Groups
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () has an ethyl group on the piperazine ring, resulting in a chair conformation with standard bond lengths (C-N = ~1.45 Å).
  • 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () features a trifluoromethylphenyl group, highlighting how electron-deficient aromatic systems can modulate bioactivity.
Spectroscopic Data
  • All analogs in show characteristic ¹H/¹³C NMR signals for piperazine (δ ~2.5–3.5 ppm for N-CH₂) and aromatic protons (δ ~6.8–7.5 ppm). The formyl group in the target compound would exhibit a distinct carbonyl signal (δ ~8–10 ppm in ¹H NMR; δ ~160–170 ppm in ¹³C NMR).

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • 4-Hydroxyquinazoline derivatives () are explored for kinase inhibition, suggesting the quinazolinylmethyl group in A1–A6 may enhance target binding.
  • Tetrahydronaphthalene amide inhibitors () with fluorophenyl groups show anti-proliferative activity (HPLC purity = 95.5%), hinting that the target’s ethoxyphenyl and formyl groups could be optimized for similar applications.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Piperazine Modification Yield (%) Melting Point (°C) Key Features
N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide 4-ethoxy 4-formyl - - High polarity, reactive formyl
N-(4-fluorophenyl)-4-(quinazolinylmethyl)piperazine-1-carboxamide (A3) 4-fluoro 4-(quinazolinylmethyl) 57.3 196.5–197.8 Halogenated, kinase inhibition
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-chloro 4-ethyl - - Chair conformation, standard bonds
4-(4-Fluorophenyl)-N-[4-(pyrrolidinylcarbonyl)phenyl]piperazine-1-carboxamide 4-fluoro 4-phenyl + pyrrolidinylcarbonyl - - Lipophilic, fluorophenyl

Biological Activity

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives. Its structure can be described as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_2O3_3
  • Molecular Weight : 274.31 g/mol

The compound features a piperazine ring substituted with an ethoxyphenyl group and a formyl group, which are critical for its biological activity.

Antioxidant Activity

Recent studies have indicated that piperazine derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) levels and stabilizing mitochondrial membrane potential. This mechanism is crucial in preventing neurodegenerative diseases associated with oxidative damage .

Antimicrobial Properties

Piperazine derivatives have also demonstrated antimicrobial activity against various pathogens. The inhibition of sterol biosynthesis in parasites such as Leishmania has been highlighted, with compounds showing effectiveness against Leishmania donovani promastigotes, indicating potential for treating leishmaniasis . The selectivity of these compounds for inhibiting specific enzymes involved in sterol synthesis suggests a targeted approach to antimicrobial therapy.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes involved in sterol biosynthesis, such as CYP51 and CYP5122A1. This inhibition disrupts the life cycle of certain pathogens, making it a promising candidate for antiparasitic therapies .
  • Oxidative Stress Modulation : By modulating oxidative stress pathways, the compound can enhance cell survival under stress conditions. This involves the activation of antioxidant response elements (ARE), leading to the expression of protective proteins like HO-1 and IL-6 .

Study 1: Antioxidative Effects on Neuronal Cells

In a study evaluating the antioxidative effects of piperazine derivatives, this compound was tested on SH-SY5Y neuronal cells subjected to oxidative stress induced by H2_2O2_2. The results demonstrated that the compound significantly reduced cell apoptosis and improved cell viability at concentrations as low as 20 µM, highlighting its potential as a neuroprotective agent .

Study 2: Antiparasitic Activity

Another study focused on the antiparasitic properties of piperazine derivatives against Leishmania species. This compound showed effective inhibition of L. donovani promastigote proliferation with an EC50_{50} value in the low micromolar range. This suggests that the compound could serve as a lead for developing new treatments for leishmaniasis .

Data Summary Table

Activity Mechanism Effectiveness
AntioxidantReduces ROS production; stabilizes mitochondriaEffective at 20 µM
AntimicrobialInhibits CYP51 and CYP5122A1EC50_{50} in low micromolar range
NeuroprotectiveActivates ARE; enhances cell survivalSignificant reduction in apoptosis

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